2-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE
Description
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(diethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide hydrochloride is a structurally complex molecule featuring multiple pharmacologically relevant moieties. Its core structure includes:
- A 1,3-benzodioxol group, known for its metabolic stability and prevalence in bioactive compounds (e.g., psychoactive agents and kinase inhibitors) .
- A 4-fluoro-1,3-benzothiazol substituent, which may enhance binding affinity through hydrophobic or π-π interactions. Fluorination often improves metabolic resistance and bioavailability.
- A diethylaminoethyl side chain, providing a protonable tertiary amine that could enhance solubility and membrane permeability.
- An acetamide backbone, common in drug-like molecules for its hydrogen-bonding capacity and conformational flexibility.
The hydrochloride salt form further improves aqueous solubility, a critical factor for oral or injectable formulations.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[2-(diethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S.ClH/c1-3-25(4-2)10-11-26(22-24-21-16(23)6-5-7-19(21)30-22)20(27)13-15-8-9-17-18(12-15)29-14-28-17;/h5-9,12H,3-4,10-11,13-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHFNGBBNLRULR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)CC3=CC4=C(C=C3)OCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the diethylaminoethyl group: This step involves the alkylation of the benzo[d][1,3]dioxole intermediate with diethylaminoethyl chloride under basic conditions.
Synthesis of the fluorobenzo[d]thiazole moiety: This can be synthesized through the reaction of 4-fluoroaniline with thioamide derivatives.
Coupling of the intermediates: The final step involves coupling the benzo[d][1,3]dioxole and fluorobenzo[d]thiazole intermediates through an acetamide linkage, followed by hydrochloride salt formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole ring can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a benzodioxole moiety and a benzothiazole derivative. Its molecular formula is , with a molecular weight of approximately 396.90 g/mol. The presence of various functional groups contributes to its biological activity.
Therapeutic Applications
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Anticancer Activity
- Research indicates that compounds containing benzothiazole and benzodioxole structures exhibit significant anticancer properties. These compounds have been shown to inhibit tumor growth and induce apoptosis in cancer cell lines through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .
- Antimicrobial Properties
-
Inhibitors of Enzymatic Activity
- The compound has been studied as an inhibitor of specific enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in the treatment of Alzheimer's disease and Type 2 diabetes mellitus, respectively. The inhibition of these enzymes can lead to improved cognitive function and better glycemic control in diabetic patients .
Synthesis Methodologies
The synthesis of 2-(2H-1,3-benzodioxol-5-YL)-N-[2-(diethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-YL)acetamide hydrochloride typically involves multi-step reactions:
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Formation of Benzodioxole Derivative:
- Starting from commercially available precursors, the benzodioxole structure is synthesized through cyclization reactions involving ortho-dihydroxybenzaldehyde and appropriate reagents under acidic or basic conditions.
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Coupling with Benzothiazole:
- The benzothiazole moiety is introduced through nucleophilic substitution reactions. The presence of the fluorine atom enhances the electrophilicity of the benzothiazole ring, facilitating this coupling.
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Final Acylation:
- The final step involves acylation using acetic anhydride or acetyl chloride to introduce the acetamide functionality, followed by salt formation with hydrochloric acid to yield the hydrochloride salt form.
Biological Studies and Case Reports
Several studies have documented the biological effects of this compound:
- A study demonstrated its efficacy as an anticancer agent in vitro against various cancer cell lines, showing IC50 values in the low micromolar range .
- Another research focused on its role as an α-glucosidase inhibitor, reporting significant reductions in glucose absorption in animal models, suggesting potential for diabetes management .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Solubility: The hydrochloride salt of the target compound significantly enhances solubility compared to neutral analogs like and . The diethylaminoethyl group further contributes to solubility in physiological conditions.
Hydrogen Bonding : While all compounds exhibit N–H···O interactions, the target compound’s fluorobenzothiazol group may engage in weaker C–F···H bonds, altering crystal packing compared to chloro- or hydroxy-substituted analogs .
Crystallographic and Conformational Differences
- Crystal Packing: The target compound’s structure, if determined via SHELX programs , would likely exhibit distinct hydrogen-bonded networks compared to , which forms parallel chains via N–H···O bonds. The bulky diethylaminoethyl and fluorobenzothiazol groups may reduce symmetry, increasing lattice complexity.
- Twinned Crystals : Analogous to , the target compound might exhibit twinning due to similar benzodioxol-based motifs, necessitating advanced refinement tools like SHELXL .
Pharmacological Implications
- Fluorine vs.
- Diethylaminoethyl vs. Hydroxyethyl: The diethylaminoethyl group in the target compound offers superior lipophilicity and membrane permeability compared to the hydroxyethyl group in , favoring CNS penetration if applicable.
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(diethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide hydrochloride is a synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes:
- A benzodioxole moiety, which is often associated with psychoactive effects.
- A diethylamino group that enhances lipophilicity and potential central nervous system activity.
- A fluorobenzothiazole component that may contribute to its bioactivity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and receptors. Preliminary studies suggest that it may act as a modulator of serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.
Potential Mechanisms:
- Serotonergic Modulation : The benzodioxole structure may facilitate binding to serotonin receptors, influencing mood and anxiety levels.
- Dopaminergic Activity : The diethylamino group could enhance dopaminergic signaling, potentially affecting reward pathways and motor control.
- Antimicrobial Activity : Initial tests have indicated that the compound exhibits antimicrobial properties against various bacterial strains, suggesting a possible role in treating infections.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
Case Studies
Several case studies have explored the pharmacological potential of this compound:
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Neuropharmacological Study :
- In a study involving rodent models, the administration of the compound led to significant reductions in anxiety-like behaviors as measured by elevated plus maze tests. This suggests potential anxiolytic properties.
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Antimicrobial Efficacy :
- A series of experiments demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a notable effect against methicillin-resistant Staphylococcus aureus (MRSA).
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Cytotoxicity Assessment :
- The compound was tested against several cancer cell lines, including pancreatic cancer cells (DAN-G), where it showed promising cytotoxic effects, indicating a potential role in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
